molecular formula C12H14Cl2N2O2 B2852875 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride CAS No. 2253638-81-0

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride

Cat. No.: B2852875
CAS No.: 2253638-81-0
M. Wt: 289.16
InChI Key: MVPDMDQKBTYUDG-UHFFFAOYSA-N
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Description

2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride is a synthetic amino acid derivative featuring a quinoline ring substituted at the 3-position. Its molecular formula is C₁₂H₁₄Cl₂N₂O₂, with a molecular weight of 289.16 g/mol . The dihydrochloride salt form enhances aqueous solubility and stability compared to the free base, making it suitable for pharmacological research.

Properties

IUPAC Name

2-amino-3-quinolin-3-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8;;/h1-5,7,10H,6,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDMDQKBTYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with amino acids under specific conditions. For instance, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be employed. This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines .

Scientific Research Applications

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Amino Acid Derivatives

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride
  • Structure: Differs by the quinoline substitution (4-yl vs. 3-yl).
  • Properties : CAS 2563594-83-0; stored at room temperature (RT) with solubility data unspecified .
  • Applications: Used in research targeting neurological or infectious diseases due to quinoline’s role in modulating enzyme activity .
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride
  • Structure: Pyridine ring instead of quinoline; esterified carboxyl group.
  • Properties : CAS 240429-07-6; molecular weight 275.15 g/mol .
  • Applications: Intermediate in synthesizing bioactive molecules; pyridine derivatives often exhibit lower cytotoxicity than quinolines .
2-((2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)-3-oxo-3-(phenylamino)propanoic acid
  • Structure: Quinoline core with a methyl-oxo substituent and phenylamide group.
  • Synthesis : Prepared via chloroform-mediated reactions with thionyl chloride .
  • Activity: Demonstrates antimicrobial properties, suggesting the quinoline scaffold’s versatility in drug design .

Non-Quinoline Amino Acid Dihydrochlorides

4-AZA-DL-LEUCINE DIHYDROCHLORIDE
  • Structure: Features a dimethylamino group instead of quinoline.
  • Properties : CAS 102029-69-6; molecular weight 205.08 g/mol .
  • Applications : Used in metabolic studies; the dihydrochloride form improves solubility for in vitro assays .
L-2,4-Diaminobutyric Acid Dihydrochloride (Dab)
  • Structure: Linear amino acid with two amino groups.
  • Activity : Incorporated into peptide antibiotics for enhanced membrane penetration .

Key Comparative Data

Compound Molecular Weight (g/mol) CAS Number Core Structure Key Applications
2-Amino-3-quinolin-3-ylpropanoic acid diHCl 289.16 Not specified Quinoline-3-yl Research (anticancer, antimicrobial)
(S)-2-Amino-3-(quinolin-4-yl)propanoic acid diHCl 289.16 2563594-83-0 Quinoline-4-yl Neurological research
Ethyl 2-amino-2-(pyridin-3-yl)propanoate diHCl 275.15 240429-07-6 Pyridine-3-yl Synthetic intermediate
4-AZA-DL-LEUCINE DIHYDROCHLORIDE 205.08 102029-69-6 Azaleucine Metabolic studies

Pharmacological and Chemical Insights

  • Solubility and Bioavailability: Dihydrochloride salts generally exhibit higher solubility than free bases or monohydrochlorides, critical for in vivo efficacy . For example, levocetirizine dihydrochloride (CAS 130018-87-0) is formulated as a dihydrochloride to enhance absorption .
  • Structural Impact on Activity: Quinoline-3-yl substitution may improve binding to bacterial gyrase or kinase enzymes compared to 4-yl analogs, as seen in other quinoline derivatives .
  • Synthetic Challenges : Thionyl chloride is commonly used to activate carboxyl groups in dihydrochloride synthesis, but reaction conditions must be carefully controlled to avoid side products .

Biological Activity

2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride, also known as S-2-amino-3-(quinolin-3-yl)propanoic acid, is a compound of significant interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride is C12H12N2O22HClC_{12}H_{12}N_2O_2\cdot 2HCl, with a CAS number of 2253638-81-0. The compound features a quinoline moiety linked to an amino acid structure, which may contribute to its biological properties.

The biological activity of 2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride is attributed to its interaction with various molecular targets. The quinoline structure allows for potential binding to enzymes and receptors involved in critical cellular pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways.
  • Receptor Interaction : It could interact with neurotransmitter receptors, affecting signaling pathways related to neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride. For instance, research involving related compounds has shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data for Quinoline Derivatives

CompoundCell Line% Inhibition at 100 μMIC50 (μM) ± SD
Compound 9eMCF-797.51.32 ± 1.9
Compound 9dMCF-791.364.68 ± 1.5
DoxorubicinMCF-796.81.21 ± 0.03

This data indicates that derivatives similar to 2-Amino-3-quinolin-3-ylpropanoic acid have promising potential as anticancer agents due to their low IC50 values .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Studies suggest that quinoline derivatives exhibit moderate to good activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinoline Derivatives

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent .

Case Studies

Several case studies have documented the effects of quinoline derivatives in clinical and preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that compounds derived from quinoline exhibited significant inhibition of cell growth in breast cancer cell lines (MCF-7), indicating their potential as therapeutic agents in oncology .
  • Antimicrobial Efficacy : Another investigation assessed the efficacy of various quinoline derivatives against common pathogens, revealing promising results that warrant further exploration in drug development .

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